molecular formula C19H16N2O3S B3472622 ethyl 5-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate

ethyl 5-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate

Cat. No.: B3472622
M. Wt: 352.4 g/mol
InChI Key: DLMPYIMEYZURMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate, also known as EPTC, is a widely used herbicide that is used to control weeds in various crops. It is a member of the thiocarbamate group of herbicides and is known for its selective control of grassy weeds. EPTC is widely used in agriculture and has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

Ethyl 5-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate works by inhibiting the synthesis of fatty acids in plants. It specifically inhibits the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. This leads to a buildup of toxic levels of malonyl-CoA, which ultimately results in the death of the plant.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on plants. It has been shown to inhibit the synthesis of fatty acids, as well as the synthesis of proteins and nucleic acids. This compound has also been shown to cause oxidative stress in plants, which can lead to cell death.

Advantages and Limitations for Lab Experiments

Ethyl 5-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate has several advantages for use in lab experiments. It is a highly selective herbicide that only affects grassy weeds, which makes it useful for studying the effects of weed control on crop growth. This compound is also relatively inexpensive and easy to obtain. However, this compound has several limitations for use in lab experiments. It is highly toxic and must be handled with care. In addition, this compound can have variable effects depending on the crop and environmental conditions, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on ethyl 5-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate. One area of research is the development of new herbicides based on the structure of this compound. Researchers are also exploring the potential use of this compound in the treatment of cancer and other diseases. In addition, there is ongoing research on the effects of this compound on non-target organisms and the environment, which will be important for understanding the potential risks associated with its use in agriculture.

Scientific Research Applications

Ethyl 5-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate has been extensively studied for its use as a herbicide in agriculture. It has been shown to be effective in controlling a wide variety of grassy weeds in crops such as corn, soybeans, and wheat. In addition to its use as a herbicide, this compound has also been studied for its potential use in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a cancer treatment.

Properties

IUPAC Name

ethyl 5-phenyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-2-24-19(23)15-11-16(13-7-4-3-5-8-13)25-18(15)21-17(22)14-9-6-10-20-12-14/h3-12H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMPYIMEYZURMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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